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NADP zwitterion

Enzyme kinetics Coenzyme specificity Glucose-6-phosphate dehydrogenase

NADP zwitterion (CHEBI:44409) is the inner-salt, net-neutral conjugate base of nicotinamide adenine dinucleotide phosphate (NADP⁺), a fundamental redox coenzyme in all domains of life. With molecular formula C₂₁H₂₈N₇O₁₇P₃ and molecular weight 743.4 g/mol, it carries both positive (nicotinamide N-alkylation) and negative (phosphate deprotonation) charges, resulting in pKₐ values of 3.9 and 6.1 that dictate its zwitterionic equilibrium at physiological pH.

Molecular Formula C21H28N7O17P3
Molecular Weight 743.4 g/mol
Cat. No. B13397901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADP zwitterion
Molecular FormulaC21H28N7O17P3
Molecular Weight743.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
InChIInChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)
InChIKeyXJLXINKUBYWONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NADP Zwitterion: Chemical Identity, Ionization State, and Biological Role for Scientific Procurement


NADP zwitterion (CHEBI:44409) is the inner-salt, net-neutral conjugate base of nicotinamide adenine dinucleotide phosphate (NADP⁺), a fundamental redox coenzyme in all domains of life [1]. With molecular formula C₂₁H₂₈N₇O₁₇P₃ and molecular weight 743.4 g/mol, it carries both positive (nicotinamide N-alkylation) and negative (phosphate deprotonation) charges, resulting in pKₐ values of 3.9 and 6.1 that dictate its zwitterionic equilibrium at physiological pH [2]. This ionization state distinguishes it from salt forms such as the disodium salt and from the non-phosphorylated analog NAD, underpinning its specific recognition by over 200 NADP-dependent oxidoreductases.

Why Generic Substitution of NADP Zwitterion with NAD, NADP Salts, or NADP Analogs Fails


Procurement decisions cannot treat NADP zwitterion as interchangeable with NAD, NADP disodium salt, or NADPH. The 2'-phosphate moiety absent in NAD creates a >100-fold discrimination in enzyme active sites [1]. The free-acid zwitterion form eliminates counterion interference (Na⁺) that alters enzyme kinetics, buffer systems, and long-term stability compared to sodium salts [2]. Furthermore, the oxidized zwitterion state cannot substitute for the reduced NADPH in biosynthetic electron-donor roles, and salt-form preparations introduce hygroscopic instability and inhibitor contaminants that compromise quantitative reproducibility in diagnostic and research assays [3]. These differences are not additive effects of a single variable but arise from orthogonal structural, ionic, and stability determinants that no single alternative coenzyme simultaneously satisfies.

Quantitative Differentiation Evidence for NADP Zwitterion: Head-to-Head and Cross-Study Data for Procurement Decisions


NADP Zwitterion vs NAD: 50-Fold Lower Km Confers Irreplaceable Substrate Specificity for NADP-Dependent Dehydrogenases

NADP zwitterion is the natural substrate for NADP-dependent glucose-6-phosphate dehydrogenase (EC 1.1.1.119). Direct kinetic measurements show that the Km for NAD⁺ is 50-fold higher than for NADP⁺ for the wild-type enzyme [1]. At 25°C, absolute Km values are 0.0059 mM for NADP⁺ versus 0.069 mM for NAD⁺, and at 80°C the discrimination increases to 0.12 mM versus 4.5 mM [2]. This >10-fold difference in Michaelis constant renders NAD functionally inert at physiological coenzyme concentrations where NADP zwitterion saturates the enzyme, establishing that generic NAD cannot substitute in NADP-dependent metabolic assays or biosynthetic pathways.

Enzyme kinetics Coenzyme specificity Glucose-6-phosphate dehydrogenase

NADP Zwitterion vs NADP Disodium Salt: Salt-Free Form Eliminates Counterion Interference in Quantitative Enzyme Assays

The free-acid zwitterion form of NADP is devoid of counterions (Na⁺, K⁺) that are stoichiometrically introduced by salt-form preparations. Bernofsky demonstrated that salt contaminants co-purifying with nicotinamide coenzymes produce considerable quantitative variation in enzyme inhibition assays, with ADP-ribose (a common impurity in salt-form preparations) acting as a competitive inhibitor of NADH oxidase with a Ki of 26 μM [1]. The patent DE2704109C2 explicitly states that β-NADP-Na obtained by standard methods is amorphous, hygroscopic, deliquescent in air, and retains impurities including AMP, β-NAD, and dehydrogenase inhibitors that cannot be removed by further processing steps [2]. In contrast, Roche CustomBiotech's NADP free acid specification requires HPLC purity ≥94 area-% and NAD contamination ≤0.5% .

Enzymatic assay interference Salt-free coenzyme Kinetic reproducibility

NADP Zwitterion vs NADP Disodium Salt: Zwitterionic Structure Confers Reduced Hygroscopicity and Improved Dry-State Stability

The sodium salt of NADP (β-NADP-Na) is explicitly characterized as amorphous, hygroscopic, and deliquescent upon air exposure, necessitating costly specialized storage under inert gas and exclusion of moisture [1]. The zwitterionic free-acid form, by contrast, carries balanced internal charges that reduce the number of free counterions capable of absorbing atmospheric water, rendering it substantially less hygroscopic. While both forms may exhibit water content ≤6% under controlled conditions, the sodium salt's amorphous nature and deliquescence create uncontrolled water uptake during handling that the free acid does not suffer. The crystalline potassium salt form (derived from the free acid) is described as 'erheblich reiner, inhibitorfrei, stabiler und besitzt den größten Vorteil, daß es nicht hygroskopisch ist' (considerably purer, inhibitor-free, more stable, and with the greatest advantage of being non-hygroscopic) [2].

Hygroscopicity Solid-state stability Storage requirements

Precise Ionization State of NADP Zwitterion at Physiological pH: pKa-Driven Charge Neutrality Distinct from NADP(3⁻) and NADP⁺

NADP zwitterion is defined by two acid dissociation constants: pK₁ = 3.9 (protonation of a phosphate oxygen) and pK₂ = 6.1 (deprotonation of the nicotinamide N1 or a second phosphate group) [1]. At physiological pH 7.0–7.4, the molecule exists predominantly as the neutral zwitterion, whereas below pH 3.9 it converts entirely to the cationic NADP⁺ form and above pH 6.1 the NADP(3⁻) trianion becomes the dominant species [2]. This precise speciation is not achievable with sodium salt forms, which are supplied as pre-neutralized salts with counterions that shift the effective ionic environment. The zwitterion's net-neutral charge at assay pH (typically 7.0–7.5) minimizes non-specific electrostatic interactions with enzyme active sites, contributing to the high affinity observed in NADP-dependent enzymes.

Ionization equilibrium Physiological pH speciation Enzyme binding

Orthogonal Enzyme Selectivity Across NADP- vs NAD-Dependent Dehydrogenases: 2'-Phosphate Recognition as a Class-Level Differentiator

The 2'-phosphate group of NADP zwitterion contributes approximately 5 kcal/mol of binding energy to NADP(H)-specific enzymes [1]. Enzyme kinetic data across multiple oxidoreductases show that NADP-preferring enzymes exhibit Km values for NAD⁺ that are 10- to 100-fold higher than for NADP⁺, with catalytic efficiencies (kcat/Km) often >1,000-fold favoring NADP⁺ [2]. For example, 6-phosphogluconate dehydrogenase from Pseudomonas C has Km values of 20 μM for NADP⁺ versus 500 μM for NAD⁺ (25-fold discrimination), with Vmax NADP⁺ = 1.66 × Vmax NAD⁺ [3]. This discrimination is a structural consequence of the 2'-phosphate binding pocket present in NADP-specific enzymes, which is sterically and electrostatically incompatible with the unphosphorylated NAD⁺ molecule.

2'-phosphate recognition Coenzyme selectivity Oxidoreductase classification

Chromatographic Resolution of NADP Zwitterion from Other Pyridine Nucleotides Using Zwitterionic HILIC: Demonstrated Baseline Separation

A validated zwitterionic HILIC-tandem mass spectrometry method achieves baseline resolution of NADP⁺ (zwitterion) from NAD⁺, NADH, NADPH, and FAD⁺ in biological extracts with high sensitivity and robustness [1]. The method exploits the zwitterionic character of the stationary phase interacting with the zwitterionic analyte, demonstrating that NADP zwitterion's unique charge distribution directly enables analytical separation not achievable with reversed-phase methods. This analytical differentiation is intrinsic to the compound's zwitterionic state and cannot be replicated by NAD, NADH, or fully ionized NADP salt forms.

Zwitterionic HILIC Pyridine nucleotide quantification LC-MS/MS

Optimal Application Scenarios for NADP Zwitterion Based on Verified Differentiation Evidence


Quantitative Enzymatic Diagnostic Kits Requiring Salt-Free, High-Purity Coenzyme

Clinical diagnostics for glucose-6-phosphate dehydrogenase deficiency, creatine kinase activity, or metabolite quantification (e.g., glucose, ammonia) depend on stoichiometric NADP⁺ consumption. The zwitterion free-acid form ensures ≤0.5% NAD cross-contamination and freedom from counterion interference, directly supporting the ≤6% water content specification and ≥94% HPLC purity required for reproducible calibration curves . Substitution with sodium salt forms introduces uncontrolled water uptake and potential inhibitor carryover, invalidating lot-to-lot consistency.

Enzyme Kinetic Parameter Determination (Km, kcat, Ki) for NADP-Dependent Dehydrogenases

Accurate Michaelis-Menten analysis requires coenzyme free of competitive inhibitors and counterions that alter ionic strength. The salt-free zwitterion form eliminates the 26 μM Ki-level ADP-ribose contamination documented in salt-form preparations [1]. The defined pKa values (3.9, 6.1) allow precise pH control of coenzyme speciation, ensuring that kinetic measurements reflect the biologically relevant zwitterionic state rather than an undefined mixture of salt and acid forms [2].

Metabolic Research Quantifying NADP⁺/NADPH Ratios via Zwitterionic HILIC-MS/MS

The zwitterionic character of NADP enables its chromatographic resolution from NAD⁺, NADH, and NADPH on zwitterionic HILIC stationary phases [3]. Laboratories performing cellular redox-state analysis require authentic NADP zwitterion as the calibration standard for isotope-dilution mass spectrometry. The compound's defined charge state ensures consistent retention time and ionization efficiency, which sodium salt or analog standards cannot guarantee.

Structural Biology and Biophysical Studies of NADP-Protein Complexes

Isothermal titration calorimetry, surface plasmon resonance, and X-ray crystallography of NADP-dependent enzymes require coenzyme with defined ionization state and absence of counterion artifacts. The 2'-phosphate group of the zwitterion contributes ~5 kcal/mol of binding energy to cognate enzymes [4]. Using the free-acid zwitterion form ensures that measured binding thermodynamics reflect the physiological interaction, free from the confounding effects of Na⁺ ions or undefined protonation states.

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